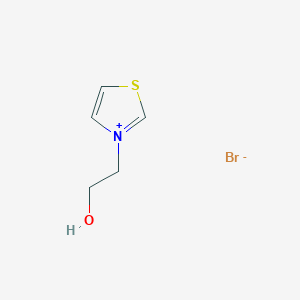






|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Br:6][CH2:7][CH2:8][OH:9]>>[Br-:6].[OH:9][CH2:8][CH2:7][N+:3]1[CH:4]=[CH:5][S:1][CH:2]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=NC=C1
|
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
WAIT
|
|
Details
|
The reaction was left
|
|
Type
|
CUSTOM
|
|
Details
|
standing at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to give white needles
|
|
Type
|
WASH
|
|
Details
|
The crystals were washed with acetone
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
[Br-].OCC[N+]1=CSC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |